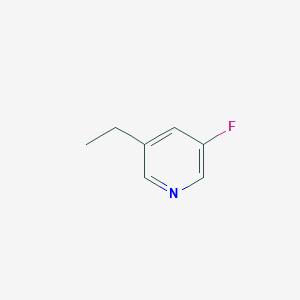
3-Ethyl-5-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-fluoropyridine is a fluorinated pyridine derivative, characterized by the presence of an ethyl group at the third position and a fluorine atom at the fifth position of the pyridine ring. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties, which are influenced by the strong electron-withdrawing nature of the fluorine atom .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-ethylpyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent . The reaction conditions often require elevated temperatures and the use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution process.
Industrial Production Methods: Industrial production of 3-ethyl-5-fluoropyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the selection of cost-effective and readily available starting materials is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-5-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the pyridine ring to piperidine derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Potassium fluoride (KF), dimethyl sulfoxide (DMSO), elevated temperatures.
Oxidation Reactions: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction Reactions: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).
Major Products:
Substitution Reactions: Various substituted pyridines.
Oxidation Reactions: Aldehydes, carboxylic acids.
Reduction Reactions: Piperidine derivatives.
Coupling Reactions: Biaryl derivatives.
Scientific Research Applications
3-Ethyl-5-fluoropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethyl-5-fluoropyridine is largely dependent on its chemical structure and the presence of the fluorine atom. The electron-withdrawing nature of fluorine can influence the compound’s reactivity and interaction with biological targets. In medicinal chemistry, fluorinated pyridines can modulate the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability .
Comparison with Similar Compounds
3-Ethylpyridine: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Fluoropyridine: Lacks the ethyl group, affecting its reactivity and applications.
3-Methyl-5-fluoropyridine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its chemical behavior.
Uniqueness: 3-Ethyl-5-fluoropyridine is unique due to the combined presence of both the ethyl group and the fluorine atom, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, making it a valuable intermediate in the synthesis of various fluorinated compounds and pharmaceuticals .
Properties
Molecular Formula |
C7H8FN |
|---|---|
Molecular Weight |
125.14 g/mol |
IUPAC Name |
3-ethyl-5-fluoropyridine |
InChI |
InChI=1S/C7H8FN/c1-2-6-3-7(8)5-9-4-6/h3-5H,2H2,1H3 |
InChI Key |
YFXXQHQFNSBDAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CN=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


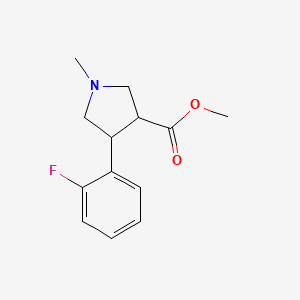
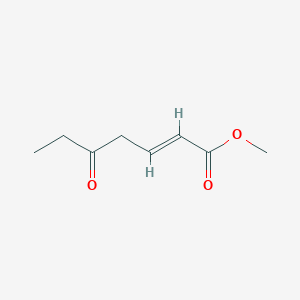
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13025286.png)
![(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13025303.png)
![3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13025311.png)
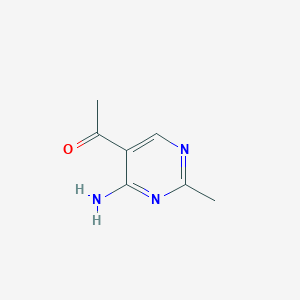
![(R)-7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13025318.png)
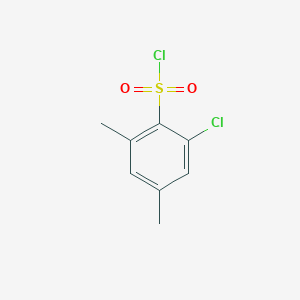
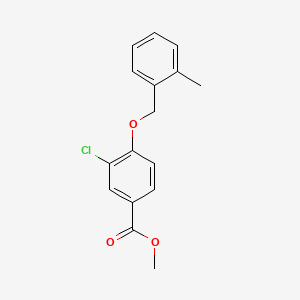
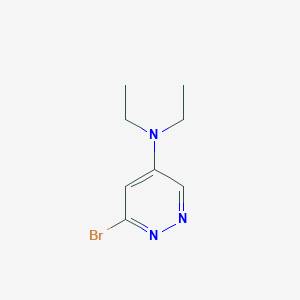
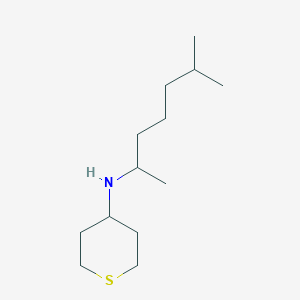

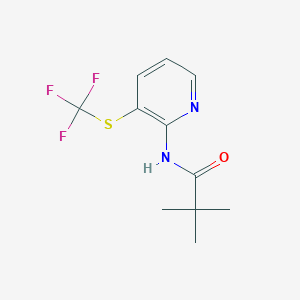
![6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B13025374.png)
